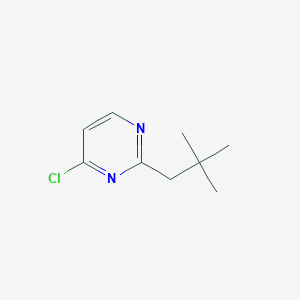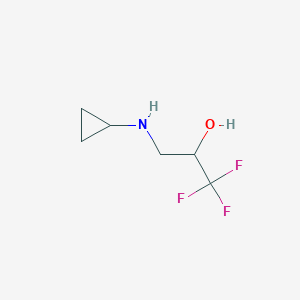![molecular formula C11H11ClFNO2 B1531370 1-[(2-Chloro-6-fluorophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1341627-93-7](/img/structure/B1531370.png)
1-[(2-Chloro-6-fluorophenyl)methyl]azetidine-3-carboxylic acid
Vue d'ensemble
Description
1-(2-Chloro-6-fluorophenyl)methyl]azetidine-3-carboxylic acid, or 1-CFMA for short, is an organic compound used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents and has a melting point of 84-86 °C. 1-CFMA has been studied extensively since its first synthesis in the early 1990s and has been used in a wide range of research applications, including as a model compound for studying the mechanism of action of other compounds and as an inhibitor of various enzymes.
Applications De Recherche Scientifique
Azetidine Derivatives and Antibacterial Activity
Research on azetidine derivatives, such as 1-[(2-Chloro-6-fluorophenyl)methyl]azetidine-3-carboxylic acid, has revealed potent antibacterial properties. For instance, 7-azetidinylquinolones have shown significant in vitro activity against both Gram-positive and Gram-negative bacteria, with certain derivatives demonstrating efficacy in mouse infection models. These findings suggest that modifications to the azetidine moiety can influence antibacterial potency and physicochemical properties, offering promising avenues for developing new antibacterial agents (Frigola et al., 1994).
Impact on Ion Transport and Protein Synthesis
Azetidine derivatives have been used to explore the relationship between protein synthesis and ion transport. Studies with azetidine 2-carboxylic acid, a proline analog, indicate it can inhibit protein assembly, affecting enzymes' effectiveness. This inhibition impacts ion transport in plants, shedding light on the cellular processes governing nutrient uptake and distribution (Pitman et al., 1977).
Role in Disease Pathogenesis and Food Chain
Azetidine-2-carboxylic acid has been identified in the food chain, particularly in sugar beets, and is known to replace proline in proteins, potentially leading to toxic effects and congenital malformations. This replacement could have implications for human health, given the widespread use of sugar beet products in agriculture and food production (Rubenstein et al., 2009).
Medicinal Chemistry and Drug Design
In medicinal chemistry, azetidine derivatives serve as key building blocks for developing new therapeutic agents. For example, the synthesis of 3-fluoroazetidine-3-carboxylic acid derivatives highlights the potential of these compounds in designing drugs with improved pharmacokinetic and pharmacodynamic profiles, particularly in the context of neurological diseases and conditions requiring specific amino acid analogs (Van Hende et al., 2009).
Propriétés
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO2/c12-9-2-1-3-10(13)8(9)6-14-4-7(5-14)11(15)16/h1-3,7H,4-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKLUDRZDXMHIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC=C2Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2,4-Dichlorophenoxy)butyl]-3-(phenethyloxy)aniline](/img/structure/B1531288.png)




![1,1,1-Trifluoro-3-[(2-fluorophenyl)amino]propan-2-ol](/img/structure/B1531294.png)
![1,1,1-Trifluoro-3-[(4-methoxyphenyl)sulfanyl]propan-2-ol](/img/structure/B1531295.png)

![4-Amino-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B1531300.png)


![[1-(1H-pyrazole-4-carbonyl)piperidin-3-yl]methanol](/img/structure/B1531304.png)
![8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1531306.png)
